molecular formula C11H10N2O B2553454 4-Phenoxypyridin-3-amine CAS No. 132038-28-9

4-Phenoxypyridin-3-amine

Cat. No.: B2553454
CAS No.: 132038-28-9
M. Wt: 186.214
InChI Key: KJZZCHNYRGOHIP-UHFFFAOYSA-N
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Description

4-Phenoxypyridin-3-amine is an organic compound with the molecular formula C11H10N2O It is a heterocyclic amine that features a pyridine ring substituted with a phenoxy group at the 4-position and an amino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenoxypyridin-3-amine can be synthesized through several methods. One common approach involves the reaction of 3-chloropyridine with phenol in the presence of a base to form 4-phenoxypyridine, which is then subjected to nitration to yield 4-phenoxy-3-nitropyridine. The nitro group is subsequently reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxypyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with aryl halides in the presence of palladium catalysts to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can yield biaryl compounds, while oxidation can produce nitro derivatives.

Scientific Research Applications

4-Phenoxypyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenoxypyridin-3-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    4-Phenoxypyridine: Lacks the amino group, making it less reactive in certain chemical reactions.

    3-Aminopyridine: Lacks the phenoxy group, resulting in different chemical and biological properties.

    4-Phenylpyridine: Contains a phenyl group instead of a phenoxy group, affecting its solubility and reactivity.

Uniqueness: 4-Phenoxypyridin-3-amine is unique due to the presence of both the phenoxy and amino groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Biological Activity

4-Phenoxypyridin-3-amine is an organic compound characterized by a pyridine ring substituted with a phenoxy group and an amine functional group. Its unique structure contributes to a range of biological activities, making it a subject of interest in pharmaceutical and biochemical research. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

  • Molecular Formula: C11H10N2O
  • Molecular Weight: 186.21 g/mol
  • Solubility: Soluble in various solvents, which enhances its utility in biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Bruton’s Tyrosine Kinase (BTK) Inhibition: The compound has been identified as a selective inhibitor of BTK, which plays a crucial role in B-cell receptor signaling. This inhibition is significant for treating B-cell malignancies such as mantle cell lymphoma.
  • Noradrenaline Reuptake Inhibition: It has also been studied for its potential as a selective noradrenaline reuptake inhibitor, suggesting applications in neuropsychiatric disorders.

These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Anticancer Activity

Research indicates that derivatives of this compound exhibit notable anticancer properties. A study involving Schiff base derivatives demonstrated significant reductions in tumor volume and viable cell counts when administered to male Swiss albino mice with Ehrlich’s Ascites carcinoma. The results showed:

CompoundDose (mg/kg)Tumor Volume Reduction (%)Increase in Life Span (%)
Compound A254530
Compound B255035

These findings suggest that modifications to the core structure can enhance anticancer efficacy .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. A series of synthesized compounds were tested against various bacterial strains, yielding promising results:

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1832
Escherichia coli1564
Pseudomonas aeruginosa2016

These results indicate that certain derivatives possess significant antibacterial properties .

Case Studies

  • Study on BTK Inhibition:
    A detailed investigation into the inhibitory effects of this compound on BTK showed that it effectively reduced cell proliferation in malignant B-cell lines. The study highlighted the compound's potential as a targeted therapy for B-cell malignancies.
  • Neuropsychiatric Applications:
    Another study explored the compound's role as a noradrenaline reuptake inhibitor. It demonstrated improvements in models of depression and anxiety, suggesting its utility in treating mood disorders.

Properties

IUPAC Name

4-phenoxypyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-10-8-13-7-6-11(10)14-9-4-2-1-3-5-9/h1-8H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZZCHNYRGOHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132038-28-9
Record name 4-phenoxypyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a slurry of 10% Pd/C in 5 ml of absolute ethanol was added 3-nitro-4-phenoxypyridine (7.5 g) in 245 ml of ethanol. This mixture was shaken on a Parr apparatus for two hours. The mixture was filtered and the filtrate concentrated to yield an oil (6.4 g) which was eluted with ethyl acetate on a silica gel column in HPLC. The desired fractions were concentrated to yield an oil (4.5 g). This material was distilled using a Kugelrohr apparatus to yield an oil (1.8 g).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
245 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name

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